molecular formula C11H10N2O4 B2630686 1-[(3-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione CAS No. 92764-08-4

1-[(3-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione

Cat. No. B2630686
CAS RN: 92764-08-4
M. Wt: 234.211
InChI Key: DJWLYVPRBMBDOO-UHFFFAOYSA-N
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Description

“1-[(3-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione” is a chemical compound with the molecular formula C11H10N2O4 . It has a molecular weight of 234.21 .


Synthesis Analysis

The synthesis of “this compound” can be achieved from [(3-methoxyphenyl)methyl]urea and Diethyl oxalate .


Molecular Structure Analysis

The IUPAC name of this compound is 1-(3-methoxybenzyl)-2,4,5-imidazolidinetrione . The InChI code is 1S/C11H10N2O4/c1-17-8-4-2-3-7(5-8)6-13-10(15)9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 234.21 .

Scientific Research Applications

Synthesis and Biological Activity Evaluation

A study by Jung et al. (2003) detailed the synthesis of imidazolidinetrionylsaccharin derivatives, highlighting a four-step reaction process involving 1-methyl-urea and oxalyl chloride. The biological screening of these derivatives revealed potential plant response, insecticidal, and fungicidal activities (Jung et al., 2003).

Antimicrobial and Antifungal Applications

Ammar et al. (2016) synthesized a series of new imidazolidine derivatives, evaluating their antibacterial and antifungal activities. This study found that certain derivatives showed significant activities, with the best antimicrobial activity observed for specific substituted imidazole compounds (Ammar et al., 2016).

Synthetic Studies and Applications

Lee et al. (2010) reported on the synthetic study of pharmacologically and agrochemically important imidazolidines, identifying active components for desired properties through the synthesis of various imidazolidinetrione derivatives (Lee et al., 2010).

Antiviral Activity

Rzadkowska et al. (2015) explored the synthesis of 1-(1,3-disubstituted-imidazolidyn-2-ylidene)-3-ethoxycarbonylmethylurea derivatives, evaluating their antiviral activity against HSV-1 and CVB3 viruses. This study found specific derivatives to be active, indicating potential antiviral applications (Rzadkowska et al., 2015).

Inhibitory Action on Cancer Efflux Pump ABCB1

Żesławska et al. (2019) investigated the pharmacophoric features responsible for ABCB1 inhibitory properties of imidazolidin-2,4-dione derivatives. The study revealed potent inhibitory action and significant cytotoxic and antiproliferative properties in T-lymphoma cells (Żesławska et al., 2019).

Corrosion Inhibition

Prashanth et al. (2021) synthesized new imidazole derivatives and evaluated their corrosion inhibition efficiency on mild steel in acidic solutions. One derivative with a hydroxyl group exhibited the highest corrosion inhibition efficiency, demonstrating the potential for corrosion protection applications (Prashanth et al., 2021).

Inhibition of Cholinergic Enzymes

Pejchal et al. (2011) synthesized a series of novel imidazolidine-2,4,5-trione derivatives, characterizing their inhibitory activity on acetylcholinesterase and butyrylcholinesterase. This study found the synthesized compounds to exhibit higher inhibitory activity than the standard drug rivastigmine, suggesting potential applications in treating cholinergic system disorders (Pejchal et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-17-8-4-2-3-7(5-8)6-13-10(15)9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWLYVPRBMBDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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